1-(4-Methoxyphenyl)-2-phenylethan-1-amine
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Overview
Description
1-(4-Methoxyphenyl)-2-phenylethan-1-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-phenylethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. Another method involves the use of a Friedel-Crafts acylation reaction followed by reductive amination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce various amine derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-2-phenylethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as its role in drug development for neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-phenylethan-1-amine exerts its effects involves interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include neurotransmitter release or inhibition, depending on the specific biological context .
Comparison with Similar Compounds
4-Methoxyamphetamine: Shares the methoxyphenyl structure but differs in its amine substitution.
1-(4-Methoxyphenyl)-1,2-ethanediol: Similar structure with an additional hydroxyl group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but with a carboxylic acid functional group.
Uniqueness: 1-(4-Methoxyphenyl)-2-phenylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHSDPMXTWBNDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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